2-aminoethylphosphonylglycosphingolipid
Description
Classification within Glycosphingolipid Subclasses
Glycosphingolipids (GSLs) are a major class of lipids characterized by a ceramide backbone linked to a carbohydrate moiety. Their classification is based on the structure of this attached glycan headgroup. At the broadest level, GSLs are categorized as either neutral or charged.
2-aminoethylphosphonylglycosphingolipid belongs to a distinct subclass known as phosphonoglycosphingolipids . These are analogues of conventional glycosphingolipids but are distinguished by the presence of a highly stable carbon-phosphorus (C-P) bond in the form of a phosphonic acid derivative, typically 2-aminoethylphosphonic acid (AEP or ciliatine). This C-P linkage replaces the more common C-O-P ester linkage found in phospholipids (B1166683) and other phosphorylated molecules.
Due to the presence of the negatively charged phosphonate (B1237965) group, these molecules are classified as acidic glycosphingolipids . This places them in a category alongside other well-known acidic GSLs, such as:
Gangliosides , which contain one or more sialic acid residues.
Sulfatides , which possess a sulfate ester group.
Therefore, the hierarchical classification of this compound is as follows:
Class: Sphingolipids
Subclass: Glycosphingolipids
Category: Acidic Glycosphingolipids
Group: Phosphonoglycosphingolipids
Historical Discoveries and Early Characterization
The story of this compound begins with the discovery of its core component. In 1959, Japanese researchers M. Horiguchi and M. Kandatsu made a landmark discovery when they isolated a novel phosphorus-containing compound from the rumen protozoa of sheep. They identified this substance as 2-aminoethylphosphonic acid and named it "ciliatine." This was the first time a natural compound with a direct, stable carbon-phosphorus bond was identified, challenging the existing understanding of phosphorus biochemistry which had previously only documented phosphate (B84403) esters.
This initial discovery paved the way for the identification of lipids incorporating this C-P bond, which came to be known as phosphonolipids. In the early 1960s, researchers including T. Hori and his colleagues began to uncover these unique lipids in a variety of marine invertebrates. They found that ciliatine was a component of lipids in organisms such as sea anemones and various shellfish.
A significant step in the characterization of a specific phosphonoglycosphingolipid occurred in 1987. A team of researchers including S. Araki and M. Satake isolated and detailed the structure of a novel 2-aminoethylphosphonyl-glycosphingolipid from the skin of the sea hare, Aplysia kurodai. Their meticulous work using techniques like gas-liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectrometry elucidated the complex carbohydrate sequence and the precise location of the 2-aminoethylphosphonate residue on the sugar chain. This research provided the first complete structural description of a molecule of this type and confirmed its existence as a distinct and complex glycosphingolipid.
Fundamental Academic Significance of Glycosphingolipids in Biological Systems
Glycosphingolipids are fundamental components of the plasma membrane of eukaryotic cells. creative-proteomics.commetwarebio.com Their academic significance stems from their multifaceted roles in maintaining cellular structure and mediating a vast array of biological events. creative-proteomics.commetwarebio.com
Structurally, GSLs are amphipathic molecules that embed their hydrophobic ceramide tail within the outer leaflet of the cell membrane, while their hydrophilic glycan chains extend into the extracellular space. wikipedia.org They are not uniformly distributed but tend to cluster with other sphingolipids and cholesterol to form specialized membrane microdomains known as lipid rafts . wikipedia.orgnih.gov These rafts function as organizing platforms for proteins involved in signal transduction and cellular transport. metwarebio.comnih.gov
The extracellular glycan portions of GSLs are crucial for cell-to-cell recognition, adhesion, and communication. wikipedia.org They act as a cellular "fingerprint," allowing cells to interact with each other to form tissues and to recognize foreign entities. sigmaaldrich.com This recognition is critical during embryonic development and in the maintenance of tissue architecture. creative-proteomics.com
Furthermore, GSLs serve as receptors for a variety of extracellular molecules, including bacterial toxins (e.g., cholera toxin binds to the ganglioside GM1), viruses, and signaling molecules. creative-proteomics.com By binding to these ligands, GSLs can initiate or modulate intracellular signaling cascades, influencing critical cellular processes such as growth, differentiation, and apoptosis (programmed cell death). creative-proteomics.comwikipedia.org Their involvement in the immune system is also well-established, where they participate in the activation and function of immune cells like T-cells and B-cells. sigmaaldrich.com The stability of the C-P bond in phosphonoglycosphingolipids suggests they may offer a protective advantage against enzymatic degradation, a feature of particular importance for marine organisms exposed to harsh environments.
Properties
CAS No. |
107371-10-8 |
|---|---|
Molecular Formula |
C10H12N5Na3O10P2 |
Synonyms |
2-aminoethylphosphonylglycosphingolipid |
Origin of Product |
United States |
Occurrence and Biological Distribution of 2 Aminoethylphosphonylglycosphingolipid
Identification in Invertebrate Species
The discovery and characterization of 2-aminoethylphosphonylglycosphingolipid have been predominantly associated with invertebrate organisms, particularly within the phylum Mollusca.
The sea hare, Aplysia kurodai, has served as a primary model organism for the isolation and structural elucidation of 2-aminoethylphosphonylglycosphingolipids. nih.govjst.go.jp A novel phosphonoglycosphingolipid, designated SGL-I', containing one mole of 2-aminoethylphosphonate was successfully isolated from the skin of Aplysia kurodai. nih.govjst.go.jp Its structure was determined to be 3-O-MeGalβ1→3GalNAcα1→3[6'-O-(2-aminoethylphosphonyl)Galα1→2]Galβ1→4Glcβ1→1Ceramide. nih.govjst.go.jp Further research on the nervous tissue of Aplysia kurodai led to the purification of two novel acidic glycosphingolipids containing pyruvylated galactose and a phosphoethanolamine group, indicating the diversity of these compounds within this single species. nih.gov Another phosphonoglycosphingolipid, named F-21, was also identified in the nervous system of Aplysia kurodai. researchgate.net
The major aliphatic components of the isolated this compound from Aplysia kurodai are palmitic acid, octadeca-4-sphingenine, and anteiso-nonadeca-4-sphingenine. nih.govjst.go.jp The structural similarity of SGL-I' to another major phosphonoglycosphingolipid in the skin of Aplysia, SGL-II, which contains two moles of 2-aminoethylphosphonate, suggests a potential metabolic relationship between these two compounds. nih.govjst.go.jp
Table 1: Investigated 2-Aminoethylphosphonylglycosphingolipids in Aplysia kurodai
| Compound Name | Tissue of Isolation | Key Structural Features |
| SGL-I' | Skin | Contains one mole of 2-aminoethylphosphonate |
| SGL-II | Skin | Contains two moles of 2-aminoethylphosphonate |
| F-21 | Nervous System | Triphosphonoglycosphingolipid |
| Unnamed | Nervous System | Contains pyruvylated galactose and phosphoethanolamine |
While Aplysia kurodai is the most extensively studied source, the presence of phosphonolipids is not exclusive to this species. The broader distribution of lipids containing the carbon-phosphorus bond has been noted in various other protostomian organisms, which include a wide range of invertebrates such as mollusks, annelids, and arthropods. However, detailed characterization of 2-aminoethylphosphonylglycosphingolipids specifically in other protostomes is less documented in comparison to the extensive work on Aplysia.
Tissue-Specific and Cellular Localization
The distribution of this compound within an organism is not uniform, with specific tissues exhibiting higher concentrations.
The nervous system of Aplysia kurodai has been identified as a significant site for the localization of 2-aminoethylphosphonylglycosphingolipids. nih.govresearchgate.net As mentioned earlier, two novel acidic glycosphingolipids containing pyruvylated galactose were purified from the nervous tissue of this organism. nih.gov Another study also reported the presence of a triphosphonoglycosphingolipid, F-21, in the nervous system of Aplysia kurodai. researchgate.net This suggests a potential role for these complex lipids in the structure and function of neural membranes.
The dermal tissues, specifically the skin, of Aplysia kurodai are another primary location for these unique lipids. nih.govjst.go.jp The initial isolation of the novel phosphonoglycosphingolipid SGL-I' was from the skin of this sea hare. nih.govjst.go.jp The presence of a related compound, SGL-II, which contains two 2-aminoethylphosphonate residues, was also noted in the skin, highlighting the importance of the dermis in the metabolism and storage of these molecules. nih.govjst.go.jp
Molecular Architecture and Structural Diversity of 2 Aminoethylphosphonylglycosphingolipid
Core Glycosphingolipid Backbone Characteristics
The fundamental structure of a 2-aminoethylphosphonylglycosphingolipid is a glycosphingolipid, which is composed of a ceramide lipid anchor linked to a glycan (oligosaccharide) chain. nih.govoup.com This backbone provides the structural foundation for the entire molecule.
Ceramide Moiety Composition
The ceramide portion, which anchors the molecule within the lipid bilayer of the cell membrane, is characterized by a fatty acid chain linked via an amide bond to a long-chain amino alcohol known as a sphingoid base. jst.go.jp The specific composition of both the fatty acid and the sphingoid base can vary, leading to a diverse array of ceramide structures.
The fatty acids found in the ceramide moiety of these phosphonoglycosphingolipids are typically long-chain saturated fatty acids. Research on phosphonoglycosphingolipids isolated from the sea hare Aplysia kurodai has identified palmitic acid (C16:0) and stearic acid (C18:0) as the major fatty acid components. oup.comaocs.org
| Major Fatty Acid Components |
| Palmitic acid (16:0) |
| Stearic acid (18:0) |
The sphingoid base component of the ceramide in these lipids also shows variability. While sphingosine (B13886) (d18:1) is a common sphingoid base in many mammalian sphingolipids, marine invertebrates that produce phosphonoglycosphingolipids exhibit unique sphingoid base profiles. nih.gov In Aplysia kurodai, the dominant sphingoid bases include octadeca-4-sphingenine, a common C18 base, alongside unusual branched-chain bases such as 16-methyl-4-sphingenine and anteiso-nonadeca-4-sphingenine. oup.comaocs.org
| Major Sphingosine Base Components in Aplysia kurodai |
| Octadeca-4-sphingenine |
| 16-methyl-4-sphingenine |
| Anteiso-nonadeca-4-sphingenine |
Common Oligosaccharide Core Structure (e.g., GalNAcα1→3Galβ1→4Glcβ1→1ceramide)
Attached to the ceramide is an oligosaccharide chain. The complexity of this chain can vary, but a common core structure identified in phosphonoglycosphingolipids from Aplysia is a trisaccharide with the sequence GalNAcα1→3Galβ1→4Glcβ1→1ceramide. oup.com This core serves as the foundation upon which further sugars and the defining phosphonate (B1237965) group are attached. oup.com This specific sequence is a characteristic feature that defines the framework of these particular glycolipids before the addition of the phosphonate moiety.
Phosphonate Moiety Structural Analysis
The defining feature of these molecules is the presence of a phosphonate group, which contains a stable carbon-phosphorus (C-P) bond, in place of the more common phosphate (B84403) group found in phospholipids (B1166683) and other glycophospholipids. aocs.org
The 2-Aminoethylphosphonyl (2-AEP) Residue
The specific phosphonate group found in these glycosphingolipids is the 2-aminoethylphosphonyl (2-AEP) residue. nih.govoup.com Its chemical formula is H₂NCH₂CH₂P(O)(OH)₂. This residue is not attached directly to the ceramide but is instead linked to one of the sugar units of the oligosaccharide chain. aocs.org For instance, in a well-characterized phosphonoglycosphingolipid from Aplysia kurodai, the 2-AEP residue is attached to the C6 position of a galactose (Gal) residue, which itself is part of a more complex branched glycan structure. oup.comaocs.org The covalent attachment of one or more 2-AEP residues to the carbohydrate chain is the final key element of the molecule's architecture. nih.gov
Distinctive C-P Bond Characterization
A defining feature of 2-aminoethylphosphonylglycosphingolipids is the presence of a carbon-phosphorus (C-P) bond within the 2-aminoethylphosphonate group. This covalent bond is chemically robust and resistant to cleavage by common hydrolytic enzymes like phosphatases, which typically act on phosphate esters (O-P bonds). The stability of the C-P bond is a key characteristic that differentiates phosphonolipids from their more common phospholipid counterparts. This bond's presence is a hallmark of a class of sphingolipids known as sphingophosphonolipids. nih.gov The characterization of this bond is often achieved through a combination of chemical degradation methods and advanced spectroscopic techniques. For instance, treatment with hydrofluoric acid can selectively cleave the phosphonate group from the glycan chain, aiding in the structural elucidation of the lipid.
Glycan Chain Elaboration and Variations
The glycan portion of 2-aminoethylphosphonylglycosphingolipids displays considerable complexity and variation, which is fundamental to their structural diversity. These variations are found in the terminal sugar residues, their modifications, the specific positions of glycosidic linkages, and the attachment sites of the AEP group and other substituents.
Terminal Sugar Residues and Their Modifications (e.g., pyruvylated Gal, 3-O-MeGal, 4-O-MeGlcNAc)
A significant source of structural diversity in these molecules arises from the nature of the terminal sugar residues and their modifications. Research on phosphonoglycosphingolipids from the sea hare Aplysia kurodai has revealed a variety of these terminal modifications.
One notable modification is the pyruvylation of galactose, where a pyruvic acid acetal (B89532) is formed, specifically as [3,4-O-(S-1-carboxyethylidene)]Gal. nih.gov This modification imparts an acidic character to the glycosphingolipid. nih.gov
Another common modification is the methylation of terminal sugars. For example, 3-O-methylgalactose (3-O-MeGal) has been identified at the non-reducing end of several of these complex lipids. nih.govnih.gov The presence of 3-O-methyl sugars has also been noted in the glycoproteins of other gastropods. nih.gov Additionally, 4-O-methyl-N-acetylglucosamine (4-O-MeGlcNAc) serves as another terminal sugar modification, further expanding the structural repertoire of these molecules. nih.gov
| Terminal Sugar Modification | Example Compound(s) | Source Organism |
| Pyruvylated Galactose | FGL-V, FGL-IIa, FGL-IIb | Aplysia kurodai nih.gov |
| 3-O-Methylgalactose | SGL-I', SGL-II | Aplysia kurodai nih.govnih.gov |
| 4-O-Methyl-N-acetylglucosamine | - | Aplysia kurodai nih.gov |
Specific Glycosidic Linkage Positions
In the phosphonoglycosphingolipids isolated from Aplysia kurodai, a common core structure has been identified as GalNAcα1→3Galβ1→4Glcβ1→1ceramide. nih.gov The glycan chain is then further elaborated with branching sugars. For instance, in many of these lipids, a galactose or fucose residue is attached to the C2 position of the galactose within the core structure. nih.gov The terminal modified sugars are then linked to this core. For example, 3-O-MeGal is linked as 3-O-MeGalβ1→3GalNAc... nih.gov
Attachment Sites of 2-Aminoethylphosphonate and Other Substituents
The 2-aminoethylphosphonate (AEP) group itself can be attached at different positions on the glycan chain, contributing to the structural isomerism of these lipids. In several well-characterized phosphonoglycosphingolipids from Aplysia, the AEP group is found linked to the C6 position of a galactose residue. nih.govnih.govoup.com Some structures have been shown to contain multiple AEP moieties. For example, the lipid SGL-II possesses two AEP groups. nih.govnih.gov One is attached to the C6 of a branching galactose, and the other is linked to the C6 of the adjacent galactose in the main chain. nih.gov
Identification of Structural Isomers and Derivatives
The combination of variations in the glycan chain leads to the existence of numerous structural isomers and derivatives of 2-aminoethylphosphonylglycosphingolipids. These closely related structures can be isolated and identified through a combination of chromatographic techniques and detailed structural analysis.
Comparative Analysis of SGL-I' and SGL-II
SGL-I' is a phosphonoglycosphingolipid containing a single AEP residue. nih.gov Its structure has been determined as: 3-O-MeGalβ1→3GalNAcα1→3[6'-O-(2-aminoethylphosphonyl)Galα1→2]Galβ1→4Glcβ1→1Ceramide. nih.gov
SGL-II, on the other hand, contains two AEP residues. nih.govnih.gov Its structure is: 3-O-MeGalβ1→3GalNAcα1→36'-O-(2-aminoethylphosphonyl)Galα1→2Galβ1→4Glcβ1→1Ceramide. nih.gov
The key difference lies in the second AEP group attached to the galactose at the branch point of the main glycan chain in SGL-II. This suggests a possible metabolic relationship between the two, where SGL-I' might be a precursor to SGL-II. nih.gov
| Compound | Number of AEP Residues | Glycan Structure |
| SGL-I' | 1 | 3-O-MeGalβ1→3GalNAcα1→3[6'-O-(AEP)Galα1→2]Galβ1→4Glcβ1→1Cer nih.gov |
| SGL-II | 2 | 3-O-MeGalβ1→3GalNAcα1→36'-O-(AEP)Galα1→2Galβ1→4Glcβ1→1Cer nih.gov |
Table of Compound Names
| Abbreviation | Full Name |
| AEP | 2-Aminoethylphosphonate |
| FGL-IIa | [3,4,O-(S-1-carboxyethylidene)]Galβ1→3GalNAcα1→3[6'-O-(2-aminoethylphosphonyl)Galα1→2]Galβ1→4Glcβ1→1ceramide nih.gov |
| FGL-IIb | [3,4-O-(1-carboxyethylidene)]Galβ1→3GalNAcα1→3(Fucα1→2)(2-aminoethylphosphonyl→6)Galβ1→4Glcβ1→1ceramide nih.gov |
| FGL-V | [3,4-O-(S-1-carboxyethylidene)]Galβ1→3GalNAcα1→36'-O-(2-aminoethylphosphonyl)Galα1→2Galβ1→4Glcβ1→1ceramide nih.gov |
| SGL-I' | 3-O-MeGalβ1→3GalNAcα1→3[6'-O-(2-aminoethylphosphonyl)Galα1→2]Galβ1→4Glcβ1→1Ceramide nih.gov |
| SGL-II | 3-O-MeGalβ1→3GalNAcα1→36'-O-(2-aminoethylphosphonyl)Galα1→2Galβ1→4Glcβ1→1Ceramide nih.gov |
| Gal | Galactose |
| Glc | Glucose |
| GalNAc | N-Acetylgalactosamine |
| GlcNAc | N-Acetylglucosamine |
| Fuc | Fucose |
| Cer | Ceramide |
| 3-O-MeGal | 3-O-Methylgalactose |
| 4-O-MeGlcNAc | 4-O-Methyl-N-acetylglucosamine |
Biosynthetic Pathways and Enzymatic Mechanisms of 2 Aminoethylphosphonylglycosphingolipid
Precursor Metabolism and General Glycosphingolipid Synthesis
The foundation of any glycosphingolipid (GSL) is the ceramide molecule, and its synthesis is the initial phase of the pathway. This process begins in the endoplasmic reticulum (ER) with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by the enzyme serine palmitoyltransferase (SPT), which requires pyridoxal (B1214274) 5'-phosphate as a cofactor nih.govnih.gov. The product, 3-ketosphinganine, is then reduced to sphinganine. Subsequently, a fatty acid is attached via an amide linkage by a ceramide synthase, forming dihydroceramide. A final desaturation step introduces a double bond into the sphingoid base, yielding ceramide nih.gov.
Once synthesized, ceramide is transported to the Golgi apparatus, which is the principal site for the assembly of the glycan chain nih.govcapes.gov.br. The synthesis of the oligosaccharide portion is a stepwise process orchestrated by a series of specific glycosyltransferases. These enzymes transfer sugar moieties from activated nucleotide-sugar donors (e.g., UDP-glucose, UDP-galactose) to the growing glycan chain nih.gov.
The synthesis of the core structure of most GSLs starts with the transfer of glucose to ceramide by UDP-glucose:ceramide glucosyltransferase (GCS), producing glucosylceramide (GlcCer) capes.gov.brnih.gov. This is followed by the sequential addition of other monosaccharides. For instance, in the complex phosphonoglycosphingolipid identified in Aplysia kurodai, the core glycan is a hexaglycosylceramide jst.go.jpnih.gov. Its assembly requires the coordinated action of multiple glycosyltransferases to build the specific oligosaccharide chain that will ultimately serve as the acceptor for the AEP group.
| Enzyme | Function in GSL Precursor Synthesis | Cellular Location |
| Serine Palmitoyltransferase (SPT) | Catalyzes the initial condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine. nih.gov | Endoplasmic Reticulum |
| Ceramide Synthase (CerS) | Acylates the sphingoid base to form dihydroceramide. | Endoplasmic Reticulum |
| Dihydroceramide Desaturase | Introduces a double bond to create ceramide. nih.gov | Endoplasmic Reticulum |
| Glucosylceramide Synthase (GCS) | Transfers glucose from UDP-glucose to ceramide, initiating the glycan chain. capes.gov.br | Golgi Apparatus |
| Various Glycosyltransferases | Sequentially add sugar residues (e.g., galactose, GalNAc) to elongate the glycan chain. nih.gov | Golgi Apparatus |
Enzymatic Steps for 2-Aminoethylphosphonate Incorporation
The incorporation of 2-aminoethylphosphonate (AEP), also known as ciliatine, is the defining feature of phosphonoglycosphingolipids. This process requires the separate biosynthesis of the AEP donor molecule and its subsequent enzymatic transfer to the correct position on the glycosphingolipid acceptor.
The biosynthesis of AEP begins with the metabolite phosphoenolpyruvate (B93156) (PEP). The key reaction is an intramolecular rearrangement of PEP to form phosphonopyruvate, which establishes the characteristic C-P bond. This reaction is catalyzed by the enzyme phosphoenolpyruvate mutase. Phosphonopyruvate is then decarboxylated to produce phosphonoacetaldehyde (B103672), which is subsequently transaminated to yield 2-aminoethylphosphonate jst.go.jp. The final transamination step is reversible and is catalyzed by enzymes such as 2-aminoethylphosphonate—pyruvate (B1213749) transaminase nih.gov.
The crucial incorporation step involves the transfer of this AEP moiety to a specific hydroxyl group on the pre-assembled glycan chain of the sphingolipid. In the well-characterized phosphonoglycosphingolipid from Aplysia kurodai, AEP is attached to the 6-position of an internal galactose residue within the hexasaccharide chain jst.go.jpnih.gov. While the exact donor molecule for this reaction in eukaryotes has not been definitively established, it is hypothesized to be an activated form of AEP, such as cytidine (B196190) monophosphate-2-aminoethylphosphonate (CMP-AEP), analogous to the CMP-sialic acid used in ganglioside synthesis.
The transfer reaction is catalyzed by a specific phosphonotransferase, which can be tentatively named AEP:glycosphingolipid phosphonotransferase. This enzyme must exhibit high specificity for both the AEP donor and the particular galactose residue within the complex GSL acceptor. To date, this enzyme has not been isolated or fully characterized, but its existence is inferred from the structure of the final product jst.go.jp.
Proposed Enzymatic Steps for AEP Incorporation:
AEP Biosynthesis: PEP → Phosphonopyruvate → Phosphonoacetaldehyde → 2-Aminoethylphosphonate.
AEP Activation: 2-Aminoethylphosphonate + CTP → CMP-2-aminoethylphosphonate + PPi (Hypothesized).
Phosphonotransferase Action: CMP-2-aminoethylphosphonate + Glycosphingolipid-Acceptor → 2-Aminoethylphosphonylglycosphingolipid + CMP.
Characterization of Associated Glycosyltransferases and Modifying Enzymes
The assembly of a complex phosphonoglycosphingolipid requires a suite of highly specific glycosyltransferases and other modifying enzymes that act on both the glycan and lipid portions of the molecule.
Glycosyltransferases: The synthesis of the specific glycan acceptor for AEP is a major undertaking. Based on the structure elucidated from Aplysia kurodai, 3-O-MeGalβ1→3GalNAcα1→3[6'-O-(AEP)Galα1→2]Galβ1→4Glcβ1→1Ceramide, at least five distinct glycosyltransferases are required after the initial glucosylation of ceramide jst.go.jpnih.gov:
A β-1,4-galactosyltransferase to add the first galactose to GlcCer.
An α-1,2-galactosyltransferase to add the galactose that will be phosphonylated.
An α-1,3-N-acetylgalactosaminyltransferase (GalNAc-T).
A β-1,3-galactosyltransferase to add the terminal galactose. These enzymes must act in a defined sequence to produce the correct oligosaccharide architecture.
Modifying Enzymes:
AEP:Glycosphingolipid Phosphonotransferase: This is the key modifying enzyme that attaches the AEP group to the 6'-hydroxyl of the internal galactose. Its characterization remains a target for future research.
Methyltransferase: The structure from Aplysia contains a methylated terminal galactose (3-O-MeGal). This indicates the action of a specific methyltransferase, likely using S-adenosyl-L-methionine (SAM) as the methyl donor, to modify the glycan after its assembly jst.go.jp.
Lipid Modifying Enzymes: The ceramide portion of these lipids also shows specificity. For example, the major components in Aplysia are palmitic acid and the unusual long-chain bases octadeca-4-sphingenine and anteiso-nonadeca-4-sphingenine jst.go.jp. This points to the action of specific desaturases and fatty acid synthases/elongases that produce these unique lipid backbones.
| Enzyme Type | Specific Role in Phosphonoglycosphingolipid Synthesis |
| Glycosyltransferases | Build the specific hexasaccharide chain (e.g., Gal-T, GalNAc-T). jst.go.jpnih.gov |
| Phosphonotransferase | Transfers the AEP moiety to the 6'-position of the internal galactose residue. jst.go.jp |
| Methyltransferase | Adds a methyl group to the terminal galactose residue. jst.go.jp |
| Desaturases/Hydroxylases | Modify the sphingoid base and fatty acid chains of the ceramide core. jst.go.jp |
Regulation of Biosynthetic Processes
The biosynthesis of 2-aminoethylphosphonylglycosphingolipids is expected to be under tight regulatory control, ensuring a balanced production of these complex molecules. Regulation likely occurs at multiple levels, from precursor supply to the expression of key enzymes.
Regulation of Precursor Supply:
Ceramide Synthesis: The synthesis of ceramide, the initial precursor, is a key regulatory point for all sphingolipids. The activity of serine palmitoyltransferase (SPT) is known to be regulated by feedback mechanisms involving ORM-like proteins (Orm proteins), which sense sphingolipid levels and inhibit SPT when they are high nih.gov.
AEP Synthesis: The biosynthesis of AEP is also regulated. Studies in the protozoan Tetrahymena have shown that the presence of exogenous AEP in the growth medium inhibits the de novo synthesis of AEP from radiolabeled precursors. This indicates a feedback control mechanism on the AEP biosynthetic pathway, ensuring that the cell does not overproduce the phosphonate (B1237965) precursor when it is readily available nih.gov.
Regulation of Enzymatic Activity: The expression and activity of the numerous glycosyltransferases and the specific AEP phosphonotransferase are critical control points. The coordinated expression of these genes is necessary to ensure the sequential assembly of the final product. This regulation can be influenced by developmental stage, cell type, and environmental conditions. For example, GSL expression is tightly controlled during cellular differentiation and can be altered in response to cellular stress nih.govnih.gov. The competition between different glycosyltransferases for a common precursor can also direct the metabolic flow towards or away from the synthesis of a specific GSL structure.
Ultimately, the synthesis of this compound is a highly integrated process, relying on the precise coordination of several distinct metabolic pathways.
Metabolic Turnover and Degradation Pathways of 2 Aminoethylphosphonylglycosphingolipid
Lysosomal Catabolism of Glycosphingolipids
Glycosphingolipids (GSLs) are integral components of the outer leaflet of the plasma membrane in eukaryotic cells, where they play roles in cell signaling, recognition, and adhesion. mdpi.comnih.gov Their degradation is a stepwise process that occurs in the late endosomes and lysosomes. nih.gov This catabolism is carried out by a series of soluble acid hydrolases that sequentially cleave terminal sugar residues from the non-reducing end of the oligosaccharide chain. nih.gov
The process begins with the endocytosis of the GSL-containing membrane segments. Inside the lysosome, these molecules are incorporated into intraluminal vesicles where degradation takes place. nih.gov For a typical glycosphingolipid, the breakdown would involve the sequential action of specific exoglycosidases (like β-galactosidase, β-hexosaminidase) to remove the sugar units. researchgate.net Following the removal of the carbohydrate chain, the remaining ceramide backbone is hydrolyzed by acid ceramidase into a fatty acid and a sphingoid base. eur.nl
Inherited deficiencies in the activity of these lysosomal hydrolases or their essential protein cofactors lead to a group of metabolic disorders known as lysosomal storage diseases or sphingolipidoses. nih.govresearchgate.net In these conditions, the undegraded GSL substrate accumulates within the lysosomes, leading to cellular dysfunction and a range of clinical pathologies. mdpi.comnih.gov For instance, defects in glucocerebrosidase and α-galactosidase A result in Gaucher and Fabry disease, respectively. eur.nlnih.gov An alternative catabolic route involving deacylation by acid ceramidase can occur when glycosidase activity is deficient, leading to the formation of glycosphingoid bases like glucosylsphingosine (B128621) and globotriaosylsphingosine. eur.nlnih.gov
Enzymatic Hydrolysis of Phosphono-Glycosphingolipids
The enzymatic hydrolysis of a 2-aminoethylphosphonylglycosphingolipid follows the general principles of GSL catabolism, with the eventual cleavage of the phosphono-ester bond. The degradation is a sequential process catalyzed by specific lysosomal hydrolases. nih.govnih.gov The initial steps would involve the stepwise removal of the sugar moieties of the glycan chain by specific glycosidases. nih.govnih.gov
Once the glycan structure is trimmed down, the enzyme responsible for cleaving the bond between the 2-aminoethylphosphonate group and the sugar would act. The final step in the breakdown of the lipid backbone itself is the hydrolysis of the ceramide into a long-chain fatty acid and sphingosine (B13886), a reaction catalyzed by acid ceramidase. eur.nl The liberated 2-aminoethylphosphonate (AEP) molecule is then directed into its own specific degradation pathway to break the highly stable carbon-phosphorus (C-P) bond. acs.org The stability of the C-P bond makes it resistant to hydrolysis by standard phosphatases that cleave P-O-C bonds. acs.orgunm.edu
Specific 2-Aminoethylphosphonate Degradation Pathways
Once freed from the glycosphingolipid structure, 2-aminoethylphosphonate (AEP), also known as ciliatine, undergoes a specialized two-step degradation pathway in various microorganisms to utilize it as a source of phosphorus, nitrogen, and carbon. acs.orgebi.ac.uk This pathway involves the conversion of AEP to phosphonoacetaldehyde (B103672), followed by the cleavage of the C-P bond to yield inorganic phosphate (B84403) and acetaldehyde (B116499). acs.orgnih.gov
Role of 2-Aminoethylphosphonate Transaminase (AEPT)
The first step in AEP degradation is catalyzed by 2-aminoethylphosphonate transaminase (AEPT), also known as 2-aminoethylphosphonate-pyruvate aminotransferase. ebi.ac.ukwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the reversible transfer of an amino group from AEP to pyruvate (B1213749). nih.govnih.gov This reaction yields phosphonoacetaldehyde (P-Ald) and L-alanine. nih.govnih.gov
AEPT is a homodimeric enzyme with a high degree of substrate specificity, suggesting its primary physiological role is in AEP metabolism. nih.govnih.gov The enzyme belongs to the aminotransferase superfamily and its catalytic mechanism is homologous to other members of this family. nih.govsigmaaldrich.com Site-directed mutagenesis studies have identified key catalytic residues, including Lys194, which forms a Schiff base with the PLP cofactor, as well as Asp168 and Arg340, which are crucial for substrate binding and catalysis. acs.orgnih.govnih.gov The reaction has a pH optimum of around 8.5. nih.govnih.gov
Table 1: Kinetic Parameters of Salmonella enterica AEPT
| Substrate | Km (mM) | kcat (s-1) |
| 2-Aminoethylphosphonate (AEP) | 1.11 ± 0.03 | 7 |
| Pyruvate | 0.15 ± 0.02 | 7 |
| Phosphonoacetaldehyde (P-Ald) | 0.09 ± 0.01 | 9 |
| L-Alanine | 1.4 ± 0.03 | 9 |
| Data sourced from studies on recombinant AEPT at pH 8.5. nih.govnih.gov |
Function of Phosphonoacetaldehyde Hydrolase (Phosphonatase)
The second and final step of the AEP degradation pathway is the cleavage of the stable carbon-phosphorus bond in phosphonoacetaldehyde. unm.edu This reaction is catalyzed by phosphonoacetaldehyde hydrolase, commonly known as phosphonatase. wikipedia.org This enzyme hydrolyzes phosphonoacetaldehyde to produce acetaldehyde and inorganic phosphate (Pi). unm.edunih.gov
Phosphonatase belongs to a family of hydrolases that utilize a Schiff base mechanism. nih.govnih.gov The reaction involves the formation of a Schiff base intermediate between a catalytic lysine (B10760008) residue (Lys53 in S. typhimurium) in the active site and the carbonyl group of the phosphonoacetaldehyde substrate. nih.gov This is followed by a phosphoryl transfer to a conserved aspartate residue, ultimately leading to the Mg2+-dependent hydrolysis of the C-P bond. nih.govnih.gov An alternative proposed mechanism suggests that a proton transfer from the catalytic lysine facilitates the bond-breaking process without the formation of a covalent intermediate. nih.gov
Table 2: Enzyme Commission Classification
| Enzyme | EC Number | Systematic Name |
| 2-Aminoethylphosphonate Transaminase | 2.6.1.37 | (2-aminoethyl)phosphonate:pyruvate aminotransferase |
| Phosphonoacetaldehyde Hydrolase | 3.11.1.1 | 2-oxoethylphosphonate phosphonohydrolase |
| Source: Enzyme nomenclature database. wikipedia.orgwikipedia.org |
Biological Roles and Functional Significance of 2 Aminoethylphosphonylglycosphingolipid
Contribution to Cell Membrane Organization and Dynamics
Glycosphingolipids are fundamental components of the cell membrane, contributing to its structural integrity and fluidity. The presence of the phosphonate (B1237965) group, with its stable carbon-phosphorus bond, is thought to confer increased resistance to chemical and enzymatic degradation, potentially enhancing the stability of the membranes in which they reside.
While direct experimental evidence specifically detailing the integration of 2-aminoethylphosphonylglycosphingolipid into lipid rafts is limited, their structural similarity to other GSLs strongly suggests their participation in the formation of these specialized membrane microdomains. Lipid rafts are dynamic assemblies enriched in GSLs, cholesterol, and specific proteins, which serve as platforms for various cellular processes.
The propensity of GSLs to self-associate through hydrogen bonding and van der Waals interactions is a key driver in the formation of lipid rafts. It is hypothesized that 2-aminoethylphosphonylglycosphingolipids, with their complex carbohydrate head groups, would similarly cluster within the outer leaflet of the plasma membrane, contributing to the localized ordering of the lipid bilayer that is characteristic of these microdomains.
Involvement in Cellular Signaling and Recognition
The intricate carbohydrate structures of GSLs are pivotal in mediating cell signaling and recognition events. The unique composition of 2-aminoethylphosphonylglycosphingolipids suggests they have specialized roles in these processes within the organisms in which they are found.
The clustering of signaling molecules within lipid rafts allows for the efficient transduction of extracellular signals. By contributing to the formation of these microdomains, 2-aminoethylphosphonylglycosphingolipids likely play an indirect role in modulating the function of cell surface receptors. While specific receptor interactions have not been fully elucidated, the general principles of GSL function suggest that these phosphonolipids could influence receptor conformation, dimerization, and downstream signaling cascades.
Intercellular communication relies on the precise interaction of molecules on adjacent cell surfaces. The carbohydrate moieties of GSLs are known to participate in cell-cell recognition and adhesion. The distinct oligosaccharide backbone of the 2-aminoethylphosphonylglycosphingolipids found in Aplysia suggests a role in specific recognition processes within the nervous system of this organism. nih.gov
Functions within Neural Systems
The high concentration of 2-aminoethylphosphonylglycosphingolipids in the ganglia and nerve fibers of Aplysia kurodai points to a significant function within the nervous system. nih.gov In invertebrates like Aplysia, which lack the sialic acid-containing gangliosides prevalent in vertebrate nervous systems, these phosphonoglycosphingolipids may fulfill analogous roles. nih.gov
Studies of the neuronal tissues of Aplysia kurodai have revealed a complex mixture of GSLs, with 2-aminoethylphosphonylglycosphingolipids being a prominent class. nih.gov The ceramide portion of these lipids in Aplysia is often composed of palmitic acid and a specific long-chain base, anteisononadeca-4-sphingenine. nih.gov The oligosaccharide core is typically a pentasaccharide, which can be further modified with functional groups that influence its properties. nih.gov
Table 1: Structural Characteristics of Major 2-Aminoethylphosphonyl-glycosphingolipids in Aplysia kurodai
| Feature | Description |
| Common Oligosaccharide Backbone | GalNAcα1→3Galβ1→4Glcβ1→1Ceramide |
| Phosphonate Group | 2-aminoethylphosphonate linked to the sugar moieties |
| Predominant Fatty Acid | Palmitic acid |
| Major Sphingoid Base | Anteisononadeca-4-sphingenine |
| Location | Skin, ganglia, and nerve fibers |
Table 2: Investigated Biological Roles of 2-Aminoethylphosphonylglycosphingolipids
| Biological Process | Observation/Hypothesis |
| Synaptic Plasticity | May be involved in the long-term potentiation of synaptic conductance through the activation of cAMP-kinase. nih.gov |
| Neurite Outgrowth | Exogenous application of related GSLs has been shown to induce neurite extension in cell culture models. nih.gov |
| Membrane Stability | The C-P bond of the phosphonate group is resistant to hydrolysis, potentially increasing membrane stability. |
Influence on Synaptic Plasticity and Conductance
The direct influence of this compound on synaptic plasticity and conductance is an area of ongoing research, with specific mechanisms yet to be fully elucidated. However, the presence of complex phosphonoglycosphingolipids in the nervous systems of certain organisms suggests a potential role in neuronal function. nih.gov For instance, a triphosphonoglycosphingolipid containing a 2-aminoethylphosphonate (2-AEP) residue has been isolated from the nervous tissue of the marine mollusk Aplysia kurodai, an important model organism in neuroscience. nih.gov
The unique and sterically restricted structure of this molecule, resulting from interactions between the 2-AEP residue and the sugar moiety, may be related to specific biological functions within the nervous system. nih.gov While research has extensively documented the roles of other lipids and proteins in synaptic plasticity—the ability of synapses to strengthen or weaken over time—the contribution of phosphonoglycosphingolipids remains inferred rather than demonstrated. mdpi.com The general class of sphingolipids is known to be critical for brain development and the protection of the nervous system, providing a basis for the hypothesized involvement of this compound in maintaining the intricate processes of synaptic communication. monash.edu
Promotion of Neurite Outgrowth and Cellular Differentiation
The broader class of glycosphingolipids is integral to cellular differentiation and development. nih.gov Research has demonstrated that the synthesis of glycosphingolipids is essential for embryonic development and the proper differentiation of tissues. nih.govnih.gov These molecules are key components of cell membranes and are involved in cellular interactions, signaling, and trafficking that govern how unspecialized stem cells assume their final, specialized functions. nih.govkhanacademy.orgyoutube.com
While direct studies focusing exclusively on this compound are limited, the fundamental role of related sphingolipids in neuronal development is well-established. monash.edu Various phospholipids (B1166683) have been shown to influence the differentiation of neural progenitor cells. For example, phosphatidylethanolamine can increase astrocytic differentiation, while phosphatidylserine may enhance nerve growth factor-induced neural differentiation. nih.govnih.gov Given that 2-aminoethylphosphonylglycosphingolipids are a subset of these crucial membrane lipids found in nervous tissue, it is plausible that they contribute to the complex processes of neurite outgrowth and neuronal differentiation. nih.govfrontiersin.org The regulation of neurite outgrowth is dependent on signaling cascades that occur within specialized membrane microdomains known as lipid rafts, which are rich in sphingolipids. nih.gov
Immunomodulatory Activities
Evidence suggests that components of this compound possess immunomodulatory capabilities. A study on 2-aminoethyl dihydrogen phosphate (B84403) (2-AEH2P), a related monophosphoester, revealed a pro-apoptotic and immunomodulatory effect in an in vitro model of Ehrlich tumor cells. nih.gov When combined with other agents, 2-AEH2P demonstrated a synergistic effect, modulating the expression of key markers involved in apoptosis and the immune response. nih.gov
This aligns with the broader understanding of sphingolipids as critical signaling molecules in the immune system. nih.gov Sphingolipids and their metabolites, such as sphingosine-1-phosphate (S1P), play key roles in both innate and adaptive immune responses, influencing the trafficking, activation, and differentiation of immune cells like lymphocytes. nih.govbohrium.com The balance between different sphingolipid molecules is crucial for directing appropriate immune responses. nih.gov The findings on 2-AEH2P suggest that phosphonolipids may represent another class of lipids capable of influencing immune homeostasis and inflammatory processes. nih.gov
Table 1: Immunomodulatory Effects of 2-AEH2P on Ehrlich Tumor Cells
| Marker | Observed Effect | Implication |
|---|---|---|
| Bcl-2 | Modulation of expression | Pro-apoptotic activity |
| TNF-α/DR-4 | Modulation of expression | Pro-apoptotic activity |
| Cytochrome c | Modulation of expression | Pro-apoptotic activity |
| Caspase 3 | Modulation of expression | Pro-apoptotic activity |
| P53 | Modulation of expression | Pro-apoptotic activity |
Data derived from a study on the in vitro effects of 2-aminoethyl dihydrogen phosphate (2-AEH2P). nih.gov
Interaction with Other Biomolecules (e.g., proteins, toxins)
Glycosphingolipids are well-known for their ability to interact with a variety of proteins and toxins, playing a crucial role in signal transduction and pathogen recognition. nih.govmdpi.com These lipids can directly interface with specific domains on signaling proteins, such as cell surface receptors, to modulate their activity. nih.govmdpi.com This regulation often occurs without directly interfering with ligand-receptor binding, adding another layer of control to cellular signaling. nih.gov For example, the ganglioside GM3 can interact with the epidermal growth factor receptor (EGFR) to prevent its activation in the absence of a ligand. mdpi.com
Ceramide 2-aminoethylphosphonate (CAEP), a common phosphonosphingolipid in marine invertebrates, is a known structural component of cellular membranes. nih.govresearchgate.net While its specific interactions with functional proteins and toxins are not extensively detailed, its role as a membrane lipid implies participation in the dynamic organization of the cell surface. The binding of toxins to cell membranes is often mediated by specific lipids; for instance, the toxin lysenin specifically binds to sphingomyelin (B164518), a structurally related sphingolipid. nih.gov This establishes a precedent for glycosphingolipids acting as binding partners or receptors for extracellular molecules. The unique C-P bond in the phosphonate head group of CAEP could mediate distinct types of interactions compared to more common phosphate-containing sphingolipids like sphingomyelin. nih.gov
Ion Binding and Chelating Properties
The potential for this compound to bind ions stems from the chemical properties of its phosphonate group. Organophosphonates, as a class of compounds, are recognized for their ability to form complexes with metal ions. researchgate.net This chelating capability allows them to bind and sequester metal ions, which can influence various biological and chemical processes. researchgate.netresearchgate.net
The structure of this compound includes the 2-aminoethylphosphonate moiety, which contains a phosphorus atom directly bonded to a carbon atom (a C-P bond). nih.gov This phosphonate group, similar to those in other organophosphonate compounds, could potentially interact with and bind metal cations. While direct experimental studies characterizing the specific ion binding or chelating properties of this compound are not widely available, the known behavior of the phosphonate functional group suggests a capacity for such interactions. This property could be relevant in microenvironments where ion concentrations play a critical role in cellular function.
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 2-aminoethylphosphonate | 2-AEP |
| Ceramide 2-aminoethylphosphonate | CAEP |
| 2-aminoethyl dihydrogen phosphate | 2-AEH2P |
| Phosphatidylethanolamine | PE |
| Phosphatidylserine | PS |
| Sphingosine-1-phosphate | S1P |
| Epidermal Growth Factor Receptor | EGFR |
| Ganglioside GM3 | GM3 |
Analytical and Methodological Approaches for 2 Aminoethylphosphonylglycosphingolipid Research
Extraction and Purification Techniques
The initial and most critical step in the analysis of 2-aminoethylphosphonylglycosphingolipids is their efficient extraction and purification from source tissues. This process separates them from other cellular lipids and macromolecules, which is essential for accurate downstream analysis.
The extraction of phosphonoglycosphingolipids is typically achieved using established methods for total lipid extraction, often with modifications to accommodate the specific properties of these amphipathic molecules. The primary goal is to disrupt cells and solubilize the lipids in an organic solvent phase.
Commonly employed methods include the Folch and Bligh & Dyer techniques, which utilize a chloroform-methanol solvent system. frontiersin.orgresearchgate.net The Folch method involves homogenizing the tissue sample in a chloroform-methanol mixture (typically 2:1, v/v). frontiersin.org A subsequent wash with a salt solution causes phase separation, with the lipids remaining in the lower chloroform (B151607) layer. The Bligh and Dyer method is similar but uses a different solvent-to-water ratio (1:2:0.8 chloroform/methanol (B129727)/water), which is particularly suitable for tissues with high water content. researchgate.net This procedure also results in a biphasic system where the lipids are partitioned into the chloroform phase. frontiersin.org For less hydrophilic lipids, non-polar solvents like cyclohexane (B81311) or toluene (B28343) may be used, while more polar lipids, including glycosphingolipids, are more effectively extracted with polar solvent systems like the chloroform-based protocols. nih.gov
More simplified, single-phase extraction systems using solvents like methanol or isopropanol (B130326) have also been developed. nih.gov These methods precipitate proteins and solubilize lipids in a single step, offering a potentially faster workflow. nih.gov
Table 1: Comparison of Common Lipid Extraction Methodologies
| Method | Solvent System | Key Principle | Application Notes |
|---|---|---|---|
| Folch et al. | Chloroform-Methanol (2:1) | Biphasic liquid-liquid extraction after homogenization and washing. Lipids partition into the lower chloroform phase. | Widely used for total lipid extraction from various tissues. frontiersin.org |
| Bligh & Dyer | Chloroform-Methanol-Water (1:2:0.8) | A modification of the Folch method, suitable for samples with high water content. frontiersin.orgresearchgate.net | Efficient for extracting lipids from homogenized cell suspensions. frontiersin.org |
| Methanol-based | Methanol | Monophasic extraction involving protein precipitation and lipid solubilization followed by centrifugation. nih.gov | A simplified and rapid method, particularly useful for extracting more polar lipids like lysophospholipids. nih.gov |
Following total lipid extraction, crude extracts contain a complex mixture of different lipid classes. Therefore, chromatographic techniques are essential to isolate and purify the 2-aminoethylphosphonylglycosphingolipids.
Silicic Acid Column Chromatography: This is a widely adopted technique for the preparative, large-scale separation of lipid classes. gerli.com Phospholipids (B1166683), including phosphonoglycosphingolipids, are adsorbed onto the silicic acid stationary phase and are then eluted using a stepwise gradient of solvents with increasing polarity. gerli.com For instance, neutral lipids can be washed out with chloroform, followed by the elution of glycolipids with acetone, and finally, phospholipids with methanol. The precise solvent system can be adapted based on the specific separation required. gerli.com Research on the phosphonoglycosphingolipid from the sea hare Aplysia kurodai successfully utilized two different silicic acid chromatography systems for its isolation. nih.gov
Thin-Layer Chromatography (TLC): TLC is a powerful and versatile tool for separating different lipid classes and for assessing the purity of isolated fractions. nih.govresearchgate.net Lipids are applied to a plate coated with a thin layer of adsorbent, typically silica (B1680970) gel, and the plate is developed in a chamber with a solvent system. The separation is based on the differential partitioning of the lipids between the stationary phase and the mobile phase. Phosphonolipids can be separated from their phospholipid analogs using TLC. nih.gov Specific spray reagents can be used to visualize the separated lipid spots; for example, a molybdenum blue spray is often used to detect phosphorus-containing lipids, and specific modifications to this spray can allow for the specific detection of phosphonolipids. researchgate.net
Structural Elucidation Methods
Once a purified sample of 2-aminoethylphosphonylglycosphingolipid is obtained, a combination of spectrometric and chemical methods is employed to determine its detailed chemical structure. This includes identifying the carbohydrate sequence, the nature of the ceramide backbone (long-chain base and fatty acid), and the attachment point of the 2-aminoethylphosphonate group.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a cornerstone technique for analyzing the constituent parts of the glycolipid after chemical breakdown. nih.gov To make the components volatile for GC analysis, they are typically converted into more stable derivatives. nih.gov For example, the fatty acids and long-chain bases that make up the ceramide portion can be analyzed by GC-MS after methanolysis and derivatization. nih.gov Similarly, the sugar components can be identified and their linkage positions determined through GC-MS analysis of their partially methylated alditol acetate (B1210297) (PMAA) derivatives. nih.govnih.gov GC-MS provides both retention time data for identification and mass spectra for structural confirmation. nih.govpensoft.net
Proton NMR (¹H-NMR): Provides detailed information about the anomeric configurations (α or β) of the glycosidic linkages and the stereochemistry of the sugar rings. nih.govnih.govspringernature.com
Phosphorus-31 NMR (³¹P-NMR): This technique is particularly valuable for studying phosphonolipids as it is specific for phosphorus-containing compounds. spectroscopyonline.comnih.gov The chemical shift of the phosphorus nucleus provides direct evidence of the carbon-phosphorus bond, distinguishing it from the phosphate (B84403) ester bond (P-O-C) found in conventional phospholipids. nih.gov The ³¹P-NMR spectrum can also reveal information about the chemical environment surrounding the phosphonate (B1237965) group.
| FAB-MS | Molecular weight and fragmentation patterns of the intact lipid. nih.gov | Analysis of the intact, purified lipid. |
Chemical degradation methods are used to selectively cleave specific bonds within the this compound molecule, releasing smaller fragments that are easier to analyze.
Methanolysis: This process, using methanolic HCl, cleaves ester and amide linkages to release fatty acid methyl esters (FAMEs) and long-chain bases from the ceramide core for subsequent GC-MS analysis. nih.gov
Permethylation (Methylation Analysis): This is a classic technique for determining the linkage positions between sugar residues. All free hydroxyl groups on the carbohydrates are methylated. Subsequent acid hydrolysis breaks the glycosidic bonds, and the resulting partially methylated monosaccharides are reduced and acetylated for analysis by GC-MS. The positions of the acetyl groups indicate the original linkage sites. nih.govnih.gov
Mild Acid Hydrolysis: This method uses dilute acid under controlled conditions to selectively cleave glycosidic bonds, often releasing terminal sugars first. This allows for the sequential analysis of the carbohydrate chain. nih.govnih.gov
Hydrogen Fluoride (B91410) (HF) Treatment: HF degradation is a specific and crucial technique for analyzing phosphonolipids. It selectively cleaves the phosphodiester bonds (P-O-C) while leaving the more stable phosphonoester (C-P) and glycosidic bonds intact. This allows for the isolation of the core glycosphingolipid structure, confirming that the 2-aminoethylphosphonate group was indeed linked via a phosphate ester linkage to the sugar chain. nih.govnih.gov
Quantitative Analysis Methodologies
Accurate quantification of 2-aminoethylphosphonylglycosphingolipids is essential for understanding their abundance and biological significance. Quantitative analysis can be challenging due to the complexity of biological samples and the lack of commercially available standards for every molecular species.
Methodologies for quantification often involve chromatographic separation coupled with a sensitive detection method.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with evaporative light scattering detection (ELSD) or mass spectrometry (MS), can be used to quantify lipid classes. gerli.comnih.gov By using a calibration curve generated from a related standard, the concentration of the target lipid can be estimated.
Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a powerful tool for lipidomics and allows for both the identification and quantification of individual molecular species. nih.govnih.gov Using stable-isotope-labeled internal standards, LC-MS can provide highly accurate and sensitive quantification. nih.gov The system can separate different phosphonoglycosphingolipid species based on their ceramide structure (variations in fatty acid and long-chain base) and provide quantitative data for each. nih.gov
³¹P-NMR Spectroscopy: As ³¹P-NMR is inherently quantitative (the signal intensity is directly proportional to the number of nuclei), it can be used to determine the amount of phosphonolipids in an extract relative to other phospholipids or an internal phosphorus standard. nih.gov This method allows for quantification without the need for chromatographic separation. nih.gov
The choice of quantitative method depends on the specific research question, the required level of sensitivity and specificity, and the availability of appropriate instrumentation and standards.
Use of Internal Standards and Isotope-Encoded Analogs
Accurate quantification in lipidomics is critically dependent on the use of internal standards (IS) to correct for variations throughout the analytical workflow, including sample extraction, derivatization, and instrument response. nih.gov In the analysis of glycosphingolipids, the ideal internal standard is a stable-isotope labeled (SIL) version of the analyte, as it shares nearly identical physicochemical properties and experiences similar matrix effects and ionization suppression. nih.gov
For the quantitative analysis of this compound, a SIL-IS would be the preferred choice. This involves chemically synthesizing the target molecule with heavy isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), incorporated into the sphingoid base or acyl chain. nih.gov However, the commercial availability of such specific standards is limited.
In the absence of a dedicated SIL-IS, a common and effective alternative is the use of a structural analogue, typically a lipid from the same class that is not naturally present in the sample. nih.gov For sphingolipid analysis, this often involves using species with odd-numbered carbon chains (e.g., C17) in the sphingoid base or fatty acid, which are rare in most biological systems. lipidmaps.org For instance, the LIPID MAPS consortium provides standard cocktails for various sphingolipid classes that include C17-based analogues. lipidmaps.org When analyzing 2-aminoethylphosphonylglycosphingolipids from a marine organism, a researcher might employ a C17-ceramide aminoethylphosphonate as an internal standard, assuming it is absent in the sample.
The fundamental principle is that the analyte and the internal standard should co-elute during chromatography and exhibit similar ionization efficiency in the mass spectrometer. nih.gov By adding a known quantity of the IS to the sample at the beginning of the extraction process, the ratio of the analyte's signal intensity to the IS's signal intensity can be used to calculate the analyte's concentration, thereby ensuring precision and accuracy. researchgate.net
Table 1: Common Internal Standard Strategies for Glycosphingolipid Quantification
| Standard Type | Description | Key Advantage | Common Isotope Labels |
| Stable Isotope Labeled (SIL) Analyte | An exact duplicate of the analyte molecule where one or more atoms are replaced by a heavy isotope. | Considered the "gold standard"; provides the most accurate correction for all analytical variations. | ²H (Deuterium), ¹³C |
| Structural Analogue | A molecule with a chemical structure very similar to the analyte but not naturally occurring in the sample (e.g., different chain length). | More readily available than custom SIL standards; corrects well for class-specific extraction and ionization effects. | N/A (based on structural difference, e.g., C17 chain) |
| Isotope-Labeled Class Representative | A SIL standard for a common member of the same lipid class (e.g., a SIL-sphingomyelin for sphingolipid analysis). | Can provide reasonable quantification for multiple members of the same lipid class in a single run. | ²H (Deuterium), ¹³C |
Targeted and Non-Targeted Analytical Strategies
The analysis of 2-aminoethylphosphonylglycosphingolipids can be approached using two distinct, yet complementary, mass spectrometry-based strategies: targeted and non-targeted analysis. nih.gov
Targeted Analysis
Targeted lipidomics focuses on the detection and precise quantification of a predefined list of specific lipid molecules. nih.gov This approach offers maximum sensitivity and specificity by programming the mass spectrometer to look for particular mass-to-charge (m/z) transitions characteristic of the analytes of interest. nih.gov For 2-aminoethylphosphonylglycosphingolipids, the defining structural feature is the 2-aminoethylphosphonate (AEP) head group.
In tandem mass spectrometry (MS/MS), a key targeted strategy involves monitoring for the specific neutral loss of the AEP moiety. peerj.com When the protonated parent ion of a this compound is fragmented, it characteristically loses the AEP group, resulting in a neutral loss of 125.0242 Da. peerj.com Analytical methods like Precursor Ion Scanning or Multiple Reaction Monitoring (MRM) can be set up to specifically detect parent ions that produce this signature fragment, making it a highly specific method for identifying phosphonosphingolipids within a complex biological extract. peerj.comyoutube.com
Non-Targeted Analysis
In contrast, non-targeted analysis, or lipidomics, aims to generate a comprehensive profile of all detectable lipids in a sample without a preconceived list of targets. nih.govresearchgate.net This exploratory approach is invaluable for discovering novel lipids or for observing broad changes in the lipidome under different biological conditions. nih.gov The methodology relies on high-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Quadrupole Time-of-Flight (Q-TOF) analyzers, to acquire accurate mass data for thousands of features in a single run. nih.govnih.gov
In a non-targeted study of a marine invertebrate extract, researchers would first perform liquid chromatography (e.g., UPLC) coupled to HRMS to separate and detect as many lipid species as possible. nih.gov The resulting complex dataset is then processed using specialized software. To identify potential 2-aminoethylphosphonylglycosphingolipids, the data would be searched for masses corresponding to the theoretical masses of these compounds, considering various combinations of sphingoid bases and fatty acyl chains. Putative identifications are then typically confirmed by analyzing their MS/MS fragmentation spectra, looking for the characteristic neutral loss of the AEP head group. peerj.com
Table 2: Comparison of Targeted and Non-Targeted Strategies for Phosphonoglycosphingolipid Analysis
| Feature | Targeted Analysis | Non-Targeted Analysis |
| Goal | Quantify specific, known lipids | Profile all detectable lipids; discovery-oriented |
| Selectivity | High (monitors specific m/z transitions) | Low (acquires all ions in a mass range) |
| Sensitivity | High | Lower (instrument time is not focused on specific ions) |
| Primary MS Technique | Triple Quadrupole (QqQ) using MRM | High-Resolution MS (Orbitrap, Q-TOF) |
| Key Application for AEP-GSL | Accurate quantification of known phosphonolipids using precursor/neutral loss scans (125.0242 Da). peerj.com | Discovery of novel phosphonolipid structures in marine organisms. |
| Data Analysis | Relatively straightforward; peak integration and quantification. | Complex; requires feature detection, alignment, and statistical analysis. nih.govnih.gov |
Advanced Methodological Developments for Glycosphingolipid Study
The study of complex lipids like 2-aminoethylphosphonylglycosphingolipids continues to benefit from ongoing technological advancements in analytical chemistry. nih.gov Beyond standard LC-MS/MS, several cutting-edge techniques provide deeper insights into the structure and function of these molecules.
One of the most significant recent developments is the application of Mass Spectrometry Imaging (MSI) to the field of lipidomics, creating a discipline known as spatial metabolomics. peerj.com MSI allows for the visualization of the spatial distribution of hundreds of molecules directly in thin sections of biological tissue, without the need for labels or antibodies. This technique has been successfully used to map the distribution of phosphonolipids in the tissues of marine bivalves. peerj.com Studies have revealed that while some phosphono-ceramides are distributed homogeneously, others are specifically localized to distinct regions, such as the ciliated epithelia of gills and mantles, suggesting specialized functions related to environmental exposure and barrier defense. peerj.com
Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful separation technique that is particularly well-suited for polar lipids like glycosphingolipids. nih.gov Unlike reverse-phase chromatography, which separates lipids primarily by their hydrophobicity (i.e., chain length and saturation), HILIC separates molecules based on the polarity of their head groups. This provides excellent separation between different glycosphingolipid classes (e.g., separating phosphonoglycosphingolipids from phospholipids) before they enter the mass spectrometer, reducing ion suppression and leading to more accurate identification and quantification. nih.gov
Furthermore, the coupling of these advanced separation methods with the latest generation of high-resolution mass spectrometers continues to push the boundaries of detection. nih.gov Modern instruments offer not only high mass accuracy but also rapid acquisition speeds and sophisticated MSⁿ capabilities (multiple stages of fragmentation). This allows for detailed structural elucidation of novel glycosphingolipids by systematically breaking down the molecule to determine the glycan sequence, the fatty acid composition, and the structure of the long-chain base from a single analysis. researchgate.net
Research Perspectives and Model Systems for 2 Aminoethylphosphonylglycosphingolipid
Significance of Invertebrate Organisms as Model Systems
Invertebrate organisms represent a vast and diverse source of unique biochemical structures, offering invaluable model systems for lipid research. Their distinct evolutionary paths have led to the development of metabolic pathways and molecular structures, such as complex glycolipids, that are not found in vertebrates. These organisms often possess simpler nervous systems and a lack of certain complex vertebrate molecules, which simplifies the study of specific biochemical functions. The investigation of invertebrate glycolipids can, therefore, provide fundamental insights into cell membrane stability, cellular recognition, and immune responses. wikipedia.org Glycolipids are integral components of all eukaryotic cell membranes, where they participate in cell-to-cell interactions and tissue formation. wikipedia.org The unique glycolipid compositions in many invertebrates make them ideal for discovering novel compounds and understanding their fundamental biological roles, which may be analogous to those of more well-studied lipids in vertebrates.
The marine gastropod Aplysia kurodai, a species of sea hare, has been a particularly fruitful model system for the discovery and functional analysis of 2-aminoethylphosphonylglycosphingolipids. nih.govnih.gov Notably, the nervous tissue and skin of Aplysia kurodai are rich in these complex phosphonoglycosphingolipids but lack the gangliosides typically found in vertebrate nervous systems. nih.govnih.gov This unique characteristic makes Aplysia an exceptional platform for isolating these compounds and investigating their potential neurobiological functions, which may parallel those of vertebrate gangliosides. nih.gov
Initial research on Aplysia kurodai led to the isolation and characterization of novel phosphonoglycosphingolipids, including SGL-I' and SGL-II. nih.gov SGL-I' contains one mole of 2-aminoethylphosphonate, while SGL-II contains two. nih.govnih.gov The detailed structural elucidation of these molecules was achieved through a combination of chemical degradation techniques and advanced analytical methods like gas chromatography-mass spectrometry and proton magnetic resonance spectrometry. nih.gov Functionally, studies have shown that glycolipids from Aplysia can activate cAMP-dependent protein kinase, suggesting they play a direct role in cellular signal transduction pathways. nih.govnih.gov
The study of invertebrates extends beyond Aplysia and holds broader significance for glycolipid biochemistry. Many marine molluscs, for instance, contain a variety of phosphonoglycolipids characterized by the stable carbon-phosphorus (C-P) bond, a feature distinct from the C-O-P ester bond common in vertebrate phospholipids (B1166683). gerli.com Investigating these organisms allows researchers to explore the diversity of lipid structures and their roles in biological processes like immune defense. For example, glycolipids on cell surfaces are crucial for cellular recognition, which is fundamental to the immune response. wikipedia.org Invertebrate models provide access to these diverse molecular structures, enabling a deeper understanding of how different lipid configurations contribute to membrane function and cell signaling across different phyla.
Comparative Biochemistry and Evolutionary Aspects of Phosphonoglycosphingolipids
Comparative biochemistry of phosphonoglycosphingolipids reveals fascinating evolutionary divergences. The most prominent feature of these lipids is the direct C-P bond of the 2-aminoethylphosphonate (AEP) moiety, which is chemically more stable than the phosphate (B84403) ester bonds found in most other organisms' lipids. gerli.com In Aplysia kurodai, a complex array of over 30 different glycolipids has been detected, with nine major structures being fully determined. nih.govnih.gov
These structures share a common core of GalNAcα1→3Galβ1→4Glcβ1→1ceramide, but exhibit significant diversity through various substitutions, including methylated sugars and the attachment of one to three AEP residues. nih.govnih.gov For example, a novel lipid isolated from Aplysia skin was identified as 3-O-MeGal(1----3)GalNAc(1----3)[6'-O-(2-aminoethylphosphonyl)Gal(1----2)][2-aminoethylphosphonyl(----6)]Gal(1----4)Glc(1----1)ceramide. nih.gov The major fatty acid in this compound was palmitic acid, while the primary sphingosine (B13886) bases were octadeca-4-sphingenine and anteiso-nonadeca-4-sphingenine. nih.gov
From an evolutionary perspective, the presence of these complex phosphonoglycosphingolipids in an organism that lacks gangliosides suggests they may have evolved to fulfill analogous roles in the nervous system, such as modulating cell signaling and recognition. nih.gov The structural complexity and diversity of these lipids in invertebrates like Aplysia point to a separate evolutionary strategy for constructing functional nerve membranes compared to vertebrates.
**Table 1: Comparison of Major Phosphonoglycosphingolipids in *Aplysia kurodai***
| Feature | SGL-I' | SGL-II |
|---|---|---|
| Number of AEP Residues | 1 | 2 |
| Glycan Structure | 3-O-MeGalβ1→3GalNAcα1→3[6'-O-(AEP)Galα1→2]Galβ1→4Glcβ1→1Ceramide | 3-O-MeGal(1→3)GalNAc(1→3)[6'-O-(AEP)Gal(1→2)][AEP(→6)]Gal(1→4)Glc(1→1)Ceramide |
| Major Fatty Acid | Palmitic acid | Palmitic acid (90%) |
| Major Sphingosine Bases | Octadeca-4-sphingenine, anteiso-nonadeca-4-sphingenine | Octadeca-4-sphingenine, anteiso-nonadeca-4-sphingenine |
| Source | Skin of Aplysia kurodai | Skin of Aplysia kurodai |
Application of In Vitro and Cell-Based Systems for Mechanistic Investigations
To dissect the specific molecular mechanisms of 2-aminoethylphosphonylglycosphingolipids, researchers utilize in vitro and cell-based systems. These approaches allow for controlled experiments outside the complex environment of a living organism. In vitro assays using purified enzymes have been critical in demonstrating the functional activity of these lipids. For instance, glycolipids isolated from Aplysia, including SGL-II, were shown to directly activate cAMP-dependent protein kinase in preparations from rat brain, indicating a role in signal transduction. nih.govnih.gov
Cell-based systems, such as cell cultures, can be used to investigate the effects of these lipids on cellular processes like proliferation, adhesion, and signaling. libretexts.org Methodologies like the MTT assay, which measures cell viability and metabolic activity, can be employed to assess the cytotoxic or proliferative effects of these compounds on specific cell lines. nih.govmdpi.com
Furthermore, advanced computational or in silico methods, such as molecular dynamics simulations, are powerful tools for mechanistic investigations. researchgate.net These simulations can model the behavior of 2-aminoethylphosphonylglycosphingolipids within a lipid bilayer, predicting how they interact with other membrane components and influence membrane properties. researchgate.net Such models can also simulate the docking of these glycolipids to proteins, providing insights into the molecular basis of their interactions with receptors and enzymes, like the observed activation of protein kinases. nih.govresearchgate.net
Future Directions in 2-Aminoethylphosphonylglycosphingolipid Research
Future research on 2-aminoethylphosphonylglycosphingolipids is poised to delve deeper into their structural complexity and biological functions. A key area of focus will be to continue cataloging the full spectrum of these molecules in various organisms and to understand the enzymatic machinery responsible for their synthesis. wikipedia.org The biosynthesis of these lipids involves a series of glycosyltransferases that assemble the oligosaccharide chains before the AEP groups are added. wikipedia.org Identifying and characterizing these enzymes is a critical next step.
A significant challenge and a major direction for future research is the complete elucidation of the complex glycosyl-ceramide linkages and the extensive microheterogeneity observed in these compounds. nih.gov Microheterogeneity refers to the subtle variations in the structure of a population of glycolipid molecules. In Aplysia, this is seen in the variable number and attachment points of the 2-aminoethylphosphonate residues, the presence of different sugar modifications like methylation (e.g., 3-O-MeGal), and variations in the ceramide backbone's fatty acid and sphingoid base composition. nih.govnih.govnih.gov
For example, novel structures have been identified with one or two AEP residues attached at different positions on the glycan chain. nih.govnih.gov Mapping this microheterogeneity is crucial because these small structural differences can have significant impacts on the molecule's biological activity, such as its ability to interact with specific proteins or to form specialized domains within the cell membrane. libretexts.org Advanced mass spectrometry and nuclear magnetic resonance techniques will be essential tools in untangling this complexity and linking specific structural variants to distinct biological functions.
Deciphering Detailed Regulatory Networks and Enzymatic Control
The biosynthesis of this compound is a complex process that involves the convergence of two major metabolic pathways: the synthesis of the ceramide backbone and the formation of the 2-aminoethylphosphonate (AEP) headgroup. While the complete regulatory network governing the final assembly of AEPGS is still under active investigation, research has shed light on the key enzymatic steps and control points for its precursors.
The synthesis of the ceramide core follows the well-established pathway for sphingolipid biosynthesis. This process begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA, a rate-limiting step catalyzed by serine palmitoyltransferase (SPT). The activity of SPT is tightly regulated by the ORM1-like (ORMDL) proteins, which act as sensors of ceramide levels and negatively regulate SPT activity to maintain sphingolipid homeostasis.
The biosynthesis of the AEP headgroup has been elucidated in organisms like Tetrahymena pyriformis. This pathway starts with phosphoenolpyruvate (B93156) (PEP), which undergoes a series of enzymatic reactions to form AEP. A key enzyme in this process is 2-aminoethylphosphonate-pyruvate transaminase (AEPT), which catalyzes the reversible conversion of AEP and pyruvate (B1213749) to phosphonoacetaldehyde (B103672) and L-alanine. nih.gov In some bacteria, the activation of AEP for its incorporation into glycans and lipids is mediated by (2-aminoethyl)phosphonate cytidylyltransferase, which catalyzes the formation of CMP-(2-aminoethyl)phosphonate. genome.jp This suggests a potential activation step before the AEP moiety is transferred to the glycosphingolipid backbone.
The final step, the enzymatic attachment of the activated AEP to the glycosphingolipid, is the least understood part of the pathway. It is hypothesized that a specific phosphotransferase catalyzes this reaction, though the enzyme has yet to be definitively identified and characterized. The regulation of this final assembly is likely linked to the availability of both the AEP donor and the specific glycosphingolipid acceptor, suggesting a coordinated control mechanism between the two biosynthetic pathways.
Table 1: Key Precursor Biosynthetic Enzymes and Their Functions
| Enzyme/Protein Complex | Function | Substrate(s) | Product(s) | Organism(s) Studied |
| Serine Palmitoyltransferase (SPT) | Rate-limiting step in sphingolipid biosynthesis | Serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Mammals, Yeast |
| ORM1-like (ORMDL) proteins | Negative regulation of SPT activity | - | - | Mammals, Yeast |
| 2-Aminoethylphosphonate-Pyruvate Transaminase (AEPT) | Reversible transamination in AEP metabolism | 2-Aminoethylphosphonate, Pyruvate | Phosphonoacetaldehyde, L-Alanine | Salmonella enterica |
| (2-aminoethyl)phosphonate cytidylyltransferase | Activation of AEP for incorporation | CTP, 2-Aminoethylphosphonate | Diphosphate, CMP-2-aminoethylphosphonate | Bacteria |
This table is based on data from related biosynthetic pathways and serves as a model for the potential enzymatic control of this compound synthesis.
Exploring Functional Interplay in Broader Biological Processes
The unique structure of 2-aminoethylphosphonylglycosphingolipids, particularly the stable carbon-phosphorus bond, suggests distinct biological roles compared to their more common glycerophospholipid and sphingomyelin (B164518) counterparts. Research indicates that these molecules are significant players in membrane dynamics, innate immunity, and host-parasite interactions, particularly in the organisms in which they are most abundant.
One of the primary proposed functions of AEPGS is the stabilization of cellular membranes. The C-P bond is resistant to cleavage by phospholipases, which are common in digestive systems and are used as virulence factors by some pathogens. This resistance could provide a protective advantage to organisms that incorporate AEPGS into their cell membranes, particularly those living in harsh environments or in close association with other organisms. Spatial metabolomics studies in marine bivalves like the blue mussel (Mytilus edulis) and the Pacific oyster (Crassostrea gigas) have shown that phosphonolipids, including phosphono-ceramides, are highly concentrated in tissues exposed to the external environment, such as the ciliated epithelial cells. nih.gov This localization strongly supports a role in forming a resilient barrier against environmental stressors and pathogens. nih.gov
In the context of innate immunity, sphingolipids are increasingly recognized as important modulators. While direct studies on AEPGS are limited, the general principles of sphingolipid involvement in immune processes are likely applicable. Phospholipids and their metabolites are central to the signaling pathways of innate immune cells. nih.govnih.gov Given their structural similarity to other signaling lipids, AEPGS or their breakdown products could potentially interact with immune receptors and modulate inflammatory responses. In invertebrates, which rely solely on innate immunity, the presence of AEPGS in immune cells like hemocytes could be crucial for their function in phagocytosis and encapsulation of foreign invaders. huji.ac.il
The role of sphingolipids in host-parasite interactions is another critical area of investigation. Parasites often manipulate the lipid metabolism of their hosts to facilitate their own survival and replication. nih.gov Some parasites have been shown to incorporate host lipids into their own membranes, while others synthesize unique lipids that can modulate the host's immune response. For instance, schistosome-derived lysophosphatidylserine (B10771985) can activate Toll-like receptor 2 (TLR2), leading to the induction of regulatory T cells and dampening the host immune response. genome.jp Given that AEPGS are found in various parasitic organisms, it is plausible that these molecules play a similar role in immune evasion or in establishing a successful parasitic infection. The unique structure of AEPGS could be a key factor in these interactions, potentially by mimicking host molecules to avoid recognition or by directly interacting with host immune components.
Table 2: Organisms where 2-Aminoethylphosphonylglycosphingolipids or their Precursors are Found and their Proposed Roles
| Organism Type | Specific Organism (Example) | Compound/Class Identified | Proposed/Observed Role |
| Marine Invertebrates | Blue Mussel (Mytilus edulis) | Phosphono-ceramides | Protective function in epithelial barriers nih.gov |
| Marine Invertebrates | Pacific Oyster (Crassostrea gigas) | Phosphonolipids | Membrane stabilization in exposed tissues nih.gov |
| Protists | Tetrahymena pyriformis | 2-Aminoethylphosphonate | Precursor for phosphonolipids nih.gov |
| Bacteria | Salmonella enterica | 2-Aminoethylphosphonate degradation pathway | Utilization of AEP as a nutrient source nih.gov |
This table highlights organisms where key components of this compound metabolism have been studied, providing a basis for understanding their broader biological significance.
Q & A
Q. How to design dose-response studies for functional assays?
- Methodological Answer : Use logarithmic concentration ranges (1 nM–100 µM) and non-linear regression (e.g., Hill equation) to calculate EC/IC. Include vehicle controls (DMSO <0.1%) and validate with positive/negative reference compounds. Data should be presented as mean ± SEM from ≥3 independent experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
